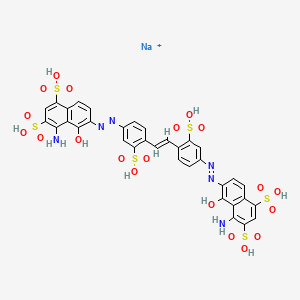
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is a derivative of benzoic acid, modified with dichlorophenoxy and nitro groups, and is often used in its potassium salt form for enhanced solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt typically involves several steps:
Chlorination: The addition of chlorine atoms to the phenoxy group.
Potassium Salt Formation: The final step involves converting the compound into its potassium salt form for better solubility.
Industrial Production Methods
Industrial production often employs large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction temperatures and pressures ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichlorophenoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential herbicide.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to inhibit plant growth.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes and disruption of cellular processes. The nitro group plays a crucial role in its biological activity, often leading to the generation of reactive oxygen species that can damage cellular components. The dichlorophenoxy group enhances its ability to interact with biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the nitro group.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar phenoxy structure but different substituents.
Uniqueness
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt is unique due to the presence of both nitro and dichlorophenoxy groups, which confer distinct chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it more effective in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
53775-55-6 |
|---|---|
Molekularformel |
C13H6Cl2KNO5 |
Molekulargewicht |
366.19 g/mol |
IUPAC-Name |
potassium;5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C13H7Cl2NO5.K/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18;/h1-6H,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
BYEJYKXXMSURIM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-])[N+](=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



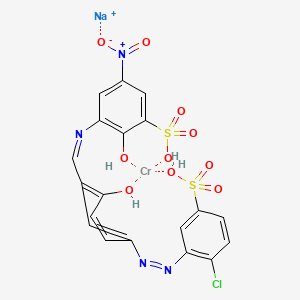




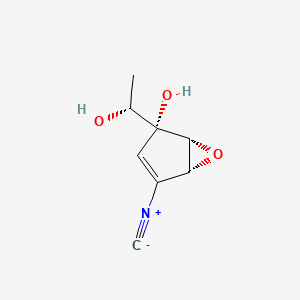

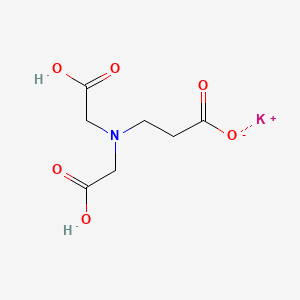
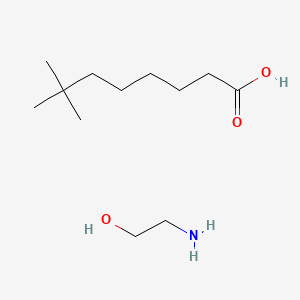
![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
